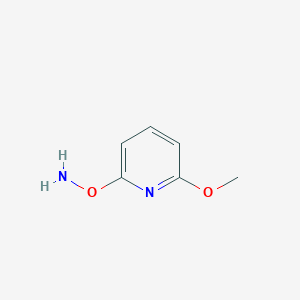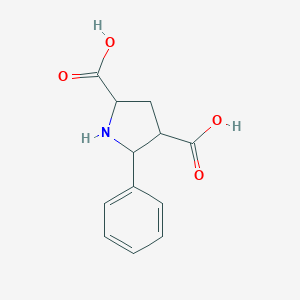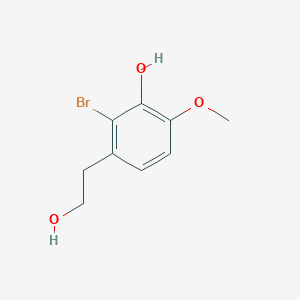
O-(6-methoxypyridin-2-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(6-methoxypyridin-2-yl)hydroxylamine, also known as Mocetinostat, is a small molecule inhibitor that has been widely studied for its potential as an anti-cancer agent. It belongs to the class of drugs known as histone deacetylase inhibitors (HDACi) and has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models.
Mécanisme D'action
O-(6-methoxypyridin-2-yl)hydroxylamine exerts its anti-cancer effects by inhibiting the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of these enzymes, O-(6-methoxypyridin-2-yl)hydroxylamine leads to an increase in the acetylation of histone proteins, which in turn leads to changes in gene expression that can result in the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
O-(6-methoxypyridin-2-yl)hydroxylamine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce the expression of genes involved in the cell cycle, cell death, and DNA damage response, while inhibiting the expression of genes involved in cell proliferation and survival. In addition, it has been shown to inhibit the activity of proteins involved in cancer cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of O-(6-methoxypyridin-2-yl)hydroxylamine is that it has been shown to have potent anti-cancer effects in a variety of cancer cell lines and animal models, making it a promising candidate for further development as an anti-cancer agent. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on O-(6-methoxypyridin-2-yl)hydroxylamine. One area of focus is on the development of more potent and selective HDAC inhibitors, which could lead to improved anti-cancer agents with fewer side effects. Another area of focus is on the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with O-(6-methoxypyridin-2-yl)hydroxylamine. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of O-(6-methoxypyridin-2-yl)hydroxylamine in humans, with the goal of eventually bringing this promising anti-cancer agent to the clinic.
Méthodes De Synthèse
O-(6-methoxypyridin-2-yl)hydroxylamine can be synthesized in several ways, but the most commonly used method involves the reaction of 2-aminopyridine with 6-methoxy-1,3-benzoxazol-2-one in the presence of a base. This reaction results in the formation of the intermediate 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with hydroxylamine to produce O-(6-methoxypyridin-2-yl)hydroxylamine.
Applications De Recherche Scientifique
O-(6-methoxypyridin-2-yl)hydroxylamine has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, it has been shown to induce cell death in cancer cells and to sensitize them to other anti-cancer agents.
Propriétés
Numéro CAS |
119809-47-1 |
|---|---|
Nom du produit |
O-(6-methoxypyridin-2-yl)hydroxylamine |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
O-(6-methoxypyridin-2-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-2-4-6(8-5)10-7/h2-4H,7H2,1H3 |
Clé InChI |
GEMOBKGUIYIJAK-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC=C1)ON |
SMILES canonique |
COC1=NC(=CC=C1)ON |
Synonymes |
Pyridine, 2-(aminooxy)-6-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)


